molecular formula C13H19N3O3 B1391826 tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 900156-22-1

tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B1391826
CAS No.: 900156-22-1
M. Wt: 265.31 g/mol
InChI Key: ZCQWTDGQUOIOEF-UHFFFAOYSA-N
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Description

Tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 900156-22-1) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a pyrido-pyrimidine framework, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological models, and potential therapeutic applications.

  • Molecular Formula : C13H19N3O3
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 900156-22-1
  • InChI Key : ZCQWTDGQUOIOEF-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

Anticonvulsant Activity

Research has indicated that derivatives of the pyrido-pyrimidine class exhibit anticonvulsant properties. In particular, compounds with similar structures have shown protective effects against seizures in rodent models such as the pentylenetetrazol (PTZ) and maximal electroshock seizure (MES) tests. These models are widely used to predict efficacy against generalized tonic-clonic seizures in humans.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that related compounds inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro. The inhibition of these cytokines suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticonvulsantPTZ and MES testsSignificant seizure protection
Anti-inflammatoryCytokine release assaysInhibition of TNFα and IL-6
Enzyme Inhibitionp38 MAPK inhibition assaysIC50 values in nanomolar range

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that:

  • Receptor Interaction : The compound may interact with specific neurotransmitter receptors involved in seizure activity.
  • Cytokine Modulation : It appears to modulate the signaling pathways that lead to inflammation, potentially through inhibition of MAPK pathways.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activities, potential toxicological effects must be considered. Hazard statements associated with the compound include:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation

Properties

IUPAC Name

tert-butyl 2-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-5-10-9(8-16)7-14-11(15-10)18-4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWTDGQUOIOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677838
Record name tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900156-22-1
Record name tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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